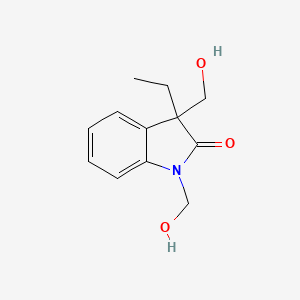![molecular formula C4H3N3S B13100549 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole CAS No. 500722-43-0](/img/structure/B13100549.png)
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole typically involves the cyclization of a thiadiazole ring system. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Hurd-Mori reaction could be adapted for industrial use with appropriate scaling and process optimization.
化学反応の分析
Types of Reactions
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism by which 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole can be compared with other heterocyclic compounds, such as:
1,2,3-Benzothiadiazole: Known for its plant activator properties.
2,6-Dichloroisonicotinic acid: Another plant activator with a different structural framework.
Thiophene fused thiadiazoles: These compounds also exhibit interesting biological activities
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
500722-43-0 |
|---|---|
分子式 |
C4H3N3S |
分子量 |
125.15 g/mol |
IUPAC名 |
4H-pyrrolo[2,3-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H |
InChIキー |
BKEJQHMFJCUTKL-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1SN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


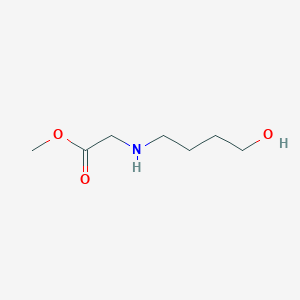
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
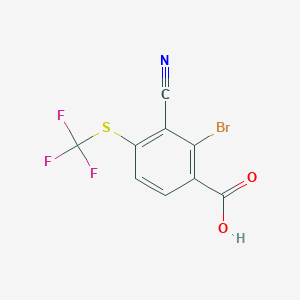
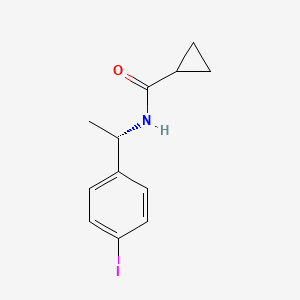
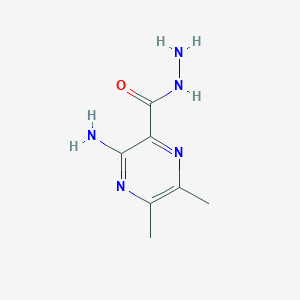
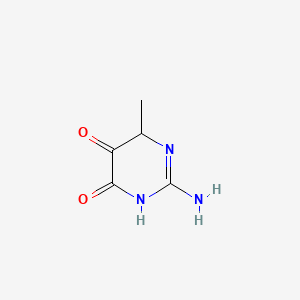
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)

![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)

